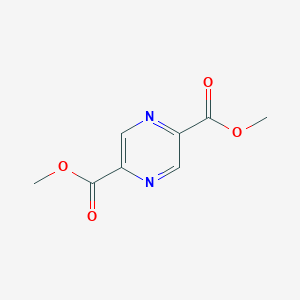

Dimethyl pyrazine-2,5-dicarboxylate

Description

Historical Context of Pyrazine (B50134) Derivatives in Chemical Science

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. wikipedia.orgnih.gov The history of pyrazine chemistry dates back to the 19th century. The parent compound, pyrazine, was first identified in the 1850s within an oily mixture produced by the strong heating of bones. britannica.com Early milestones in synthetic pyrazine chemistry include the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879, both of which are still recognized methods for creating pyrazine derivatives. wikipedia.org

Naturally occurring pyrazines are widespread, contributing significantly to the flavor and aroma of many raw and cooked foods, such as coffee, cocoa, and baked goods. researchgate.netresearchgate.net This sensory importance spurred early industrial production for the fragrance and flavor industries. researchgate.net Beyond their aromatic properties, pyrazine derivatives have gained substantial attention for their biological and pharmacological activities. For instance, certain pigments first isolated from butterfly wings in 1891 were identified as pteridines, a class of pyrazine-containing compounds. britannica.com The discovery of the diverse pharmacological potential of pyrazines, including antibacterial, anti-inflammatory, and anticancer properties, has led to increased research interest in this heterocyclic core. nih.govnih.gov

Significance of Pyrazine-2,5-dicarboxylates in Synthetic Chemistry and Materials Science

Pyrazine-2,5-dicarboxylates, the dianionic form of pyrazine-2,5-dicarboxylic acid, are particularly significant in coordination chemistry and materials science. researchgate.net These molecules act as versatile bridging ligands, meaning they can connect metal ions to form larger structures known as coordination polymers or metal-organic frameworks (MOFs). researchgate.netnih.gov The rigid, planar structure of the pyrazine ring combined with the coordinating ability of the two carboxylate groups allows for the construction of well-defined one-, two-, or three-dimensional networks. researchgate.netnih.gov

The properties of these materials are influenced by the choice of the metal ion and the specific coordination mode of the pyrazine-2,5-dicarboxylate ligand. researchgate.net Researchers have synthesized and studied coordination polymers with various transition metals, leading to materials with interesting magnetic properties, such as weak antiferromagnetic coupling. researchgate.net Furthermore, the development of π-conjugated materials based on pyrazine has gained significant attention for applications in modern optoelectronics, including solar cells and light-emitting diodes, due to their favorable charge transfer properties. rsc.org The combination of pyrazine-dicarboxylates with other ligands has been explored to create novel frameworks with potential applications in gas adsorption and the detection of nitroaromatic compounds. nih.gov

Current State of Research on Dimethyl Pyrazine-2,5-dicarboxylate

Current research on this compound primarily focuses on its role as a key intermediate and starting material for the synthesis of more complex molecules. It is commercially available and can be synthesized by refluxing its parent compound, pyrazine-2,5-dicarboxylic acid, in methanol (B129727) with a sulfuric acid catalyst. nih.govscite.ai

Recent studies demonstrate its use in preparing a series of pyrazine-2,5-dicarboxamides. nih.gov In these syntheses, this compound is reacted with various aminomethylpyridines to yield crystalline products whose three-dimensional supramolecular structures have been analyzed using X-ray diffraction. nih.gov This highlights the compound's utility as a building block for creating larger, functional molecules with specific structural conformations. While much of the application-focused research is on its parent acid or other pyrazine derivatives like 2,5-dimethylpyrazine (B89654), the fundamental reactions and properties of this compound are crucial for enabling this broader research. mdpi.commdpi.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H8N2O4 |

| Molar Mass | 196.16 g/mol |

| Appearance | White crystals |

| Melting Point | 441 K (168 °C) |

| CAS Number | 6313-65-1 |

| PubChem CID | 518685 |

Data sourced from PubChem. nih.gov

The following table details research findings where this compound serves as a precursor.

| Precursor Compound | Reagents | Product | Research Focus |

| This compound | 2-(aminomethyl)pyridine, methanol | N²,N⁵-Bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Synthesis and study of coordination chemistry and supramolecular structures. nih.gov |

| This compound | 4-(aminomethyl)pyridine, methanol | N²,N⁵-Bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide | Investigation of crystal structures and molecular conformations. nih.gov |

Research Gaps and Future Directions in this compound Studies

While this compound is well-established as a synthetic intermediate, several research gaps and potential future directions exist.

Exploration of Intrinsic Properties: There is limited research on the intrinsic biological, optical, or electronic properties of this compound itself. Most studies quickly convert it to other derivatives. nih.gov Future work could investigate if the compound possesses any unique characteristics that could be exploited directly, for example, in materials science or as a pharmacologically active agent.

Development of Novel Materials: Although its parent dicarboxylate is used to build MOFs, research into the direct use of the dimethyl ester in materials synthesis is less common. researchgate.net Exploring its potential as a ligand or monomer in novel polymerization or coordination reactions could lead to new materials with unique properties.

Optimization of Synthesis: While methods for its synthesis exist, developing more sustainable or efficient "green" chemistry routes could be a valuable area of research, aligning with modern industrial standards. researchgate.net

Broader Derivative Synthesis: The current literature primarily details its conversion into dicarboxamides. nih.gov Expanding the range of derivatives synthesized from this compound could open up new avenues for drug discovery and materials science, leveraging the robust pyrazine core for new applications.

Further studies are needed to rationalize the biological activities found in the broader pyrazine family and to develop more effective and clinically interesting compounds, a goal for which versatile building blocks like this compound are essential. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrazine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGTTXDDKDMEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333800 | |

| Record name | Dimethyl pyrazine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-89-3 | |

| Record name | Dimethyl pyrazine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Pyrazine 2,5 Dicarboxylate and Its Analogues

Classical Synthesis Routes

The traditional approaches to synthesizing dimethyl pyrazine-2,5-dicarboxylate and its analogues primarily involve the functional group transformation of pre-existing pyrazine (B50134) rings. These methods, including esterification of dicarboxylic acids and oxidation of alkylpyrazines, have been well-established and are widely utilized.

Esterification of Pyrazine-2,5-dicarboxylic Acid

One of the most direct methods for the synthesis of this compound is the esterification of its corresponding dicarboxylic acid precursor, pyrazine-2,5-dicarboxylic acid. This transformation can be achieved through several established protocols.

The Fischer-Speier esterification is a classical and straightforward method for converting carboxylic acids into esters. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol, typically in large excess to drive the equilibrium, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com In the case of this compound, pyrazine-2,5-dicarboxylic acid is reacted with methanol (B129727).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). masterorganicchemistry.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule, a much better leaving group than the hydroxide (B78521) anion. masterorganicchemistry.com Deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final diester product. The entire process is a series of equilibria. masterorganicchemistry.com

Table 1: Fischer Esterification of Pyrazine-2,5-dicarboxylic Acid

| Parameter | Description |

| Reactants | Pyrazine-2,5-dicarboxylic acid, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.com |

| Mechanism | Nucleophilic acyl substitution |

| Key Steps | 1. Protonation of carbonyl. 2. Nucleophilic attack by methanol. 3. Proton transfer. 4. Elimination of water. 5. Deprotonation. masterorganicchemistry.com |

| Product | This compound |

An alternative and often more efficient method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). commonorganicchemistry.com This two-step process is particularly useful for substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification. commonorganicchemistry.com

In the first step, pyrazine-2,5-dicarboxylic acid is treated with thionyl chloride, often in an inert solvent. This reaction converts both carboxylic acid groups into highly reactive acyl chloride functionalities, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. In a subsequent step, the isolated or in-situ generated diacyl chloride is reacted with methanol. The highly electrophilic acyl chloride carbon is readily attacked by the methanol, leading to the formation of the dimethyl ester and HCl. This method generally proceeds under milder conditions and can result in higher yields compared to direct esterification. A similar procedure is used in the synthesis of dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, where the dicarboxylic acid is first reacted with a cooled solution of thionyl chloride in methanol. orgsyn.org

Table 2: Esterification via Thionyl Chloride and Methanol

| Parameter | Description |

| Reactants | Pyrazine-2,5-dicarboxylic acid, Thionyl chloride (SOCl₂), Methanol commonorganicchemistry.com |

| Intermediate | Pyrazine-2,5-dicarbonyl dichloride |

| Mechanism | Nucleophilic acyl substitution |

| Advantages | Higher reactivity of acyl chloride, often results in higher yields, milder conditions for the second step. commonorganicchemistry.com |

| Product | This compound |

Oxidation of Dimethylpyrazines Precursors

Another major synthetic strategy involves the oxidation of the methyl groups of precursor dimethylpyrazines. This approach builds the desired carboxylate functionality onto the pyrazine core.

The Riley oxidation is a well-known method that utilizes selenium dioxide (SeO₂) to oxidize activated methylene (B1212753) groups, such as those adjacent to a carbonyl group or in an allylic position, to ketones or alcohols. wikipedia.org This reaction can also be applied to the oxidation of methyl groups on heteroaromatic rings. iu.edumendeley.com For the synthesis of pyrazine-2,5-dicarboxylic acid, the precursor to the target ester, 2,5-dimethylpyrazine (B89654) is oxidized. chemicalbook.com

The mechanism of the Riley oxidation involves the electrophilic attack of selenium dioxide on the enol form of the substrate, or in this case, an analogous reaction with the activated methyl group. wikipedia.org The reaction typically proceeds via an initial ene reaction followed by a tandfonline.comchemicalbook.com-sigmatropic rearrangement. Subsequent hydrolysis yields the oxidized product. The oxidation of the two methyl groups on 2,5-dimethylpyrazine leads to the formation of pyrazine-2,5-dicarboxylic acid, which can then be esterified as described previously to yield this compound.

Table 3: Riley Oxidation of 2,5-Dimethylpyrazine

| Parameter | Description |

| Reactant | 2,5-Dimethylpyrazine chemicalbook.com |

| Oxidizing Agent | Selenium Dioxide (SeO₂) wikipedia.org |

| Reaction Type | Oxidation of activated methyl groups wikipedia.org |

| Intermediate Product | Pyrazine-2,5-dicarboxylic acid |

| Final Product (after esterification) | This compound |

A notable analogue, 3,6-dimethylpyrazine-2,5-dicarboxylic acid, can be synthesized through the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. Research has demonstrated a new and efficient synthetic route for this compound using selenium dioxide in the presence of silver nitrate (B79036). rsc.org This method allows for the selective oxidation of two of the four methyl groups, leading to the formation of the desired dicarboxylic acid in high yields. rsc.org

The resulting 3,6-dimethylpyrazine-2,5-dicarboxylic acid can then undergo esterification, for example, through the Fischer-Speier method or via the thionyl chloride route, to produce its corresponding dimethyl ester, 3,6-dimethyl-pyrazine-2,5-dicarboxylic acid dimethyl ester. sigmaaldrich.com

Table 4: Regioselective Oxidation of 2,3,5,6-Tetramethylpyrazine

| Parameter | Description |

| Reactant | 2,3,5,6-Tetramethylpyrazine rsc.org |

| Reagents | Selenium dioxide, Silver nitrate rsc.org |

| Reaction Type | Regioselective oxidation |

| Product | 3,6-Dimethylpyrazine-2,5-dicarboxylic acid rsc.org |

| Potential Subsequent Reaction | Esterification to yield 3,6-dimethyl-pyrazine-2,5-dicarboxylic acid dimethyl ester. |

Manganese Pincer Complex Catalysis in 2,5-Disubstituted Pyrazine Synthesis

Recent advancements have highlighted the efficacy of earth-abundant metals in catalysis, with manganese being a prime example. Acridine-based manganese pincer complexes have been successfully employed to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively produce functionalized 2,5-substituted pyrazine derivatives. st-andrews.ac.uknih.gov This method is environmentally benign, generating only water and hydrogen gas as byproducts. st-andrews.ac.uknih.gov

The reaction proceeds through the dehydrogenation of a β-amino alcohol, catalyzed by the manganese complex, to form an aldehyde intermediate. This intermediate then undergoes self-coupling with another molecule, leading to a 2,5-dihydropyrazine derivative through the elimination of two water molecules. Subsequent metal-catalyzed dehydrogenation of the 2,5-dihydropyrazine yields the stable aromatic pyrazine derivative. acs.org For instance, the use of 2-amino-3-phenylpropane-1-ol resulted in a 95% yield of 2,5-dibenzylpyrazine, while 2-amino-3-methylbutane-1-ol gave an 86% yield of 2,5-diisopropylpyrazine. acs.org This catalytic system demonstrates significant potential for creating symmetrically substituted pyrazines. acs.orgnih.gov

Advanced Synthetic Strategies

The development of novel catalysts and regioselective methods continues to push the boundaries of pyrazine synthesis, enabling the creation of more complex and functionally diverse molecules.

Catalyst Development for Pyrazine Derivative Synthesis

The industrial production of pyrazine derivatives often relies on heterogeneous catalysts. A notable example is the synthesis of 2,5-dimethylpyrazine from isopropanolamine using gas-solid catalysis.

A co-precipitation method has been developed to prepare a catalyst composed of Nickel(II) oxide (NiO), Copper(II) oxide (CuO), Aluminum oxide (Al₂O₃), and Zinc oxide (ZnO) for the synthesis of 2,5-dimethylpyrazine. google.com This catalyst, with a composition of 3-7% NiO, 5-10% CuO, 1-10% Al₂O₃, and the remainder ZnO, demonstrates good catalytic activity and selectivity. google.com The synthesis involves the gas-solid catalytic conversion of isopropanolamine. google.com While other catalysts like Zn-Cu-Cr-Al have achieved yields up to 86.25% at higher temperatures (380–420 °C), and Al-Cu-Ag-Zn catalysts have reached 91% yield, the NiO-CuO-Al₂O₃-ZnO system offers a promising alternative. google.com

Regioselective Synthesis of Carboxylic Pyrazine Derivatives

The precise control of substituent placement on the pyrazine ring, or regioselectivity, is crucial for developing specific pyrazine-based compounds. A significant achievement in this area is the development of a convenient method for synthesizing 2,5-dimethylpyrazine-3,6-dicarboxylic acid derivatives. tandfonline.com This method utilizes the corresponding acetoacetic acid derivatives as starting materials. tandfonline.com

Furthermore, novel methods for the regioselective preparation of compounds like 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide have been established. eurekaselect.com The synthesis of pyrazine-2-carboxylic acid derivatives has also been explored through the coupling of substituted pyrazine-2-carboxylic acids with various piperazines using propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent. rjpbcs.com These advancements allow for the targeted synthesis of specific isomers, which is essential for creating molecules with desired biological or material properties.

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency of a synthetic route is a critical factor, especially for industrial applications. The table below provides a comparative look at the yields achieved through different synthetic methodologies for pyrazine derivatives.

| Product | Starting Material(s) | Catalyst/Reagent | Yield (%) | Reference |

| 2,5-Dibenzylpyrazine | 2-Amino-3-phenylpropane-1-ol | Acridine-based Manganese Pincer Complex | 95 | acs.org |

| 2,5-Diisopropylpyrazine | 2-Amino-3-methylbutane-1-ol | Acridine-based Manganese Pincer Complex | 86 | acs.org |

| 2,5-Dimethylpyrazine | Isopropanolamine | Al-Cu-Ag-Zn | 91 | google.com |

| 2,5-Dimethylpyrazine | Isopropanolamine | Zn-Cu-Cr-Al | 86.25 | google.com |

| 2,5-Dimethylpyrazine | 1-Amino-2-propanol | Harshaw Cu-1184 (Cu-Cr-Ba) | 87 | chemicalbook.com |

| Pyrazinamide (B1679903) Derivatives | Pyrazine-2-carboxylate, Benzylamine | Lipozyme® TL IM | up to 91.6 | rsc.org |

| N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, N-(2-aminoethyl)piperazine | T3P | 90.4 | nih.gov |

| N-(3-morpholinopropyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 3-Morpholinopropan-1-amine | T3P | 87.3 | nih.gov |

| N-(3-thiomorpholinopropyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 3-Thiomorpholinopropan-1-amine | T3P | 84.3 | nih.gov |

This data highlights the high efficiency of modern catalytic methods, particularly the manganese pincer complex and specialized heterogeneous catalysts, in producing various pyrazine derivatives.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable practices in chemical manufacturing has spurred research into greener synthetic routes for pyrazine compounds. Traditional methods often rely on harsh reaction conditions and hazardous reagents, leading to environmental concerns. nih.govchemicalbook.com In contrast, green chemistry approaches aim to reduce waste, use less toxic substances, and improve energy efficiency. tandfonline.comtandfonline.com

Biocatalysis and Biosynthesis

A significant advancement in green pyrazine synthesis is the use of biological systems. nih.gov Biosynthesis, which leverages microorganisms, offers an environmentally friendly alternative to chemical synthesis by operating under milder conditions and using non-polluting substances. nih.govnih.gov

Researchers have successfully used strains of Bacillus subtilis, isolated from fermented soybeans (natto), to produce a variety of alkylpyrazines, which are precursors to compounds like this compound. nih.govnih.gov Furthermore, metabolic and cofactor engineering has been employed to construct recombinant Escherichia coli strains capable of efficiently converting L-threonine into 2,5-dimethylpyrazine. nih.gov Enzymatic catalysis is another green avenue; for instance, the enzyme Lipozyme® TL IM has been used for the synthesis of pyrazinamide derivatives from pyrazine esters. nih.gov This method simplifies reaction steps and minimizes the use of hazardous reagents. nih.gov

Table 2: Examples of Biocatalytic Synthesis of Pyrazines

| Organism/Enzyme | Substrate | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Amino Acids | Various Alkylpyrazines | Environmentally friendly conditions | nih.gov, nih.gov |

| Recombinant E. coli | L-Threonine | 2,5-Dimethylpyrazine | High efficiency, targeted synthesis | nih.gov |

| Lipozyme® TL IM | Pyrazine Esters, Amines | Pyrazinamide Derivatives | Mild conditions, reduced hazardous waste | nih.gov |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazines and their fused analogues. mdpi.comnih.gov

Research has demonstrated the rapid synthesis of poly(hydroxyalkyl)pyrazines via microwave irradiation using reactive eutectic media, a method that boasts better atom economy. rsc.org The use of microwaves can also facilitate solvent-free reactions, further enhancing the environmental credentials of the synthesis. researchgate.net For example, the synthesis of 2,5-piperazinediones, a related heterocyclic structure, has been efficiently achieved by microwave irradiation of N-Boc dipeptide esters without the need for a solvent. researchgate.net These studies showcase the potential of microwave technology to create more sustainable pathways for producing pyrazine derivatives. dergipark.org.tr

Use of Greener Catalysts and Reaction Conditions

Another core principle of green chemistry is the replacement of toxic catalysts and reagents with more benign alternatives. A simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives has been reported that uses a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.comtandfonline.comresearchgate.net This approach is superior to many older methods that required harsh conditions or less efficient catalysts. tandfonline.comtandfonline.com By avoiding high temperatures and hazardous materials, such methods align with the goals of sustainable chemical production.

Reactivity and Derivatization of Dimethyl Pyrazine 2,5 Dicarboxylate

Hydrolysis Reactions

Hydrolysis of the ester groups in dimethyl pyrazine-2,5-dicarboxylate is a fundamental reaction that yields the corresponding dicarboxylic acid.

Formation of Pyrazine-2,5-dicarboxylic Acid

The hydrolysis of this compound to pyrazine-2,5-dicarboxylic acid can be achieved under either acidic or basic conditions. This reaction is essentially the reverse of the esterification process used to synthesize the starting material. The resulting pyrazine-2,5-dicarboxylic acid is a valuable building block for further chemical modifications. nih.gov

Reaction Scheme:

| Reactant | Reagents/Conditions | Product |

| This compound | Acid or Base | Pyrazine-2,5-dicarboxylic acid |

Transesterification Reactions

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst. This process exchanges the methyl groups of the esters with other alkyl or aryl groups, leading to the formation of different dialkyl or diaryl pyrazine-2,5-dicarboxylates. For instance, reaction with ethanol (B145695) would yield diethyl pyrazine-2,5-dicarboxylate. This method provides a straightforward route to a variety of esters with different properties.

Amidation Reactions

The ester groups of this compound can be converted to amides through reaction with amines. This amidation reaction is a common strategy for introducing nitrogen-containing functionalities into the pyrazine (B50134) ring system.

Formation of Pyrazine-2,5-dicarboxamides

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of pyrazine-2,5-dicarboxamides. The reaction typically involves nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. The reactivity of the amine and the reaction conditions can be controlled to produce either the mono- or di-substituted amide. These dicarboxamides are precursors to other important derivatives, such as dicyanopyrazines. nih.gov The synthesis of various pyrazine-2-carboxylic acid derivatives through amidation with different amines has been reported, highlighting the versatility of this reaction. rjpbcs.comslideshare.net

Reaction Scheme:

| Reactant | Reagent | Product |

| This compound | Amine (e.g., RNH₂) | Pyrazine-2,5-dicarboxamide (B1316987) |

Reduction Reactions

The ester functionalities of this compound can be reduced to alcohols, providing another avenue for derivatization.

Conversion to Pyrazine-2,5-diyldimethanol

The reduction of this compound to pyrazine-2,5-diyldimethanol is typically accomplished using a strong reducing agent. One documented method involves dissolving this compound in methanol (B129727), followed by the slow addition of sodium borohydride (B1222165) (NaBH₄) at low temperatures. reddit.com After an extended reaction time, the product, 2,5-bis(hydroxymethyl)pyrazine, can be isolated as a solid. reddit.com This diol is a useful intermediate for the synthesis of other compounds, such as pyrazine-2,5-dicarbaldehydes. researchgate.net

Reaction Data:

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | Sodium Borohydride (NaBH₄) | Methanol | Pyrazine-2,5-diyldimethanol | 40% reddit.com |

Coordination Chemistry of this compound

The reactivity of this compound extends significantly into the realm of coordination chemistry, primarily through its hydrolyzed form, the pyrazine-2,5-dicarboxylate (pzdc) dianion. This dianion, derived from the deprotonation of pyrazine-2,5-dicarboxylic acid, is a versatile ligand capable of coordinating with a wide array of metal ions. researchgate.net Its structural rigidity and the presence of multiple donor atoms—two nitrogen atoms in the pyrazine ring and four oxygen atoms in the two carboxylate groups—allow for the construction of diverse and complex supramolecular architectures.

Ligand Behavior of Pyrazine-2,5-dicarboxylate in Metal Complexes

The pyrazine-2,5-dicarboxylate ligand exhibits a rich and varied coordination behavior, adopting several modes of binding to metal centers. This versatility is a key factor in the formation of a wide range of coordination complexes with unique structural and functional properties.

The pyrazine-2,5-dicarboxylate ligand can coordinate to metal ions in both monodentate and bidentate fashions. In a monodentate mode, only one of the available donor atoms, typically a carboxylate oxygen or a pyrazine nitrogen, binds to a single metal center. An example of this is seen in a one-dimensional coordination polymer with vanadyl ions, where the carboxylate groups exhibit monodentate coordination. nih.gov

More commonly, the ligand acts in a bidentate manner, where two donor atoms bind to the same metal ion. rsc.orgnih.gov This can occur through the two nitrogen atoms of the pyrazine ring, or more frequently, through a chelating interaction involving one nitrogen atom of the pyrazine ring and an adjacent oxygen atom from a carboxylate group. researchgate.net Another bidentate mode involves the two oxygen atoms of a single carboxylate group binding to the metal center. Furthermore, the ligand can display a bis-bidentate coordination mode, where it chelates to two different metal centers, often leading to the formation of polymeric chains. acs.org This mode is observed in complexes with transition metals such as manganese(II), iron(II), zinc(II), and copper(II). acs.org

| Coordination Mode | Description | Example Metal Ions |

|---|---|---|

| Monodentate | One donor atom binds to a single metal center. | Vanadyl (VO2+) nih.gov |

| Bidentate | Two donor atoms bind to the same metal center. | Copper(II), Silver(I) rsc.org |

| Bis-bidentate | Chelates to two different metal centers. | Manganese(II), Iron(II), Zinc(II), Copper(II) acs.org |

A key feature of the pyrazine-2,5-dicarboxylate ligand is its ability to act as a bridging ligand, connecting multiple metal centers to form extended coordination polymers. researchgate.net This bridging capability is fundamental to the construction of one-, two-, and three-dimensional networks. The pyrazine ring itself can bridge two metal ions, a common motif in coordination chemistry. nih.gov

In many instances, the entire pyrazine-2,5-dicarboxylate dianion acts as a bridge. For example, it can bridge two symmetry-independent Li⁺ ions using both its N,O-chelating sites. researchgate.net In another example, the ligand bridges vanadyl ions to form one-dimensional chains. nih.gov The combination of the pyrazine bridge and the carboxylate groups allows for the formation of complex architectures. Research has shown that the pyrazine-2,5-dicarboxylate ligand can adopt at least five different bridging modes in its coordination polymers. researchgate.net

The choice of the metal ion has a profound impact on the resulting coordination mode of the pyrazine-2,5-dicarboxylate ligand and, consequently, on the final supramolecular architecture. researchgate.net Different metal ions, with their varying ionic radii, coordination number preferences, and electronic configurations, will interact with the ligand in distinct ways, leading to a diversity of structures.

For instance, with transition metals like Mn(II), Fe(II), Zn(II), and Cu(II), the ligand often displays a bis-bidentate coordination mode, resulting in polymeric one-dimensional chains. researchgate.netacs.org In contrast, with the larger lanthanide ions such as La(III), the ligand can adopt two different coordination modes simultaneously, linking the metal ions into a three-dimensional structure. researchgate.net The coordination geometry around the metal center is also dictated by the metal ion. For example, in a cadmium(II) complex, the Cd(II) center is in a distorted octahedral geometry, coordinated by four oxygen and two nitrogen atoms from four different pyrazine-2,5-dicarboxylate ligands. nih.gov The nature of the metal ion also influences the magnetic properties of the resulting coordination polymer. rsc.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The versatile coordination behavior of the pyrazine-2,5-dicarboxylate ligand makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.org These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and separation.

The ability of the ligand to link metal centers in multiple dimensions is crucial for the formation of these extended networks. The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional chains to complex three-dimensional structures. researchgate.netnih.gov For example, a three-dimensional coordination framework has been synthesized with Cd(II) and the pyrazine-2,5-dicarboxylate ligand, which exhibits a novel (4,4,4)-connected three-nodal topology. nih.gov Furthermore, a new microporous Zr-MOF has been created using 2,5-pyrazinedicarboxylic acid, which leads to the formation of a unique one-dimensional inorganic building unit. rsc.org

One of the most common structural motifs formed by the pyrazine-2,5-dicarboxylate ligand is the one-dimensional (1D) chain. nih.govacs.org These chains are typically formed when the ligand bridges metal ions in a linear or zigzag fashion. The bis-bidentate coordination mode is particularly effective in generating 1D polymeric chains with various transition metals. acs.org

Three-Dimensional Supramolecular Structures

The structure of this compound serves as a foundational scaffold for the construction of complex, three-dimensional supramolecular architectures. These structures are primarily assembled through non-covalent interactions, such as hydrogen bonds and π–π stacking, involving its derivatives. Research into pyrazine-2,5-dicarboxamides, which are readily synthesized from this compound, reveals intricate networks in the solid state. researchgate.netchempap.org

The formation of the three-dimensional network is a layered process. Initially, molecules are linked by N—H⋯N hydrogen bonds, forming two-dimensional sheets or layers. researchgate.netmasterorganicchemistry.com These layers are then further interconnected by C—H⋯O hydrogen bonds, which bridge the sheets to establish a robust three-dimensional supramolecular structure. researchgate.netchempap.orgmasterorganicchemistry.com In some cases, such as with compound (III), offset π–π interactions between neighboring pyridine (B92270) rings also contribute to the stability of the sheets. nih.gov

The orientation of the substituent groups relative to the central pyrazine ring is a critical factor in the resulting architecture. The dihedral angles between the pyridine and pyrazine rings vary depending on the specific substituents, influencing the packing efficiency and the nature of the intermolecular contacts. researchgate.netnih.gov

Table 1: Intermolecular Interactions and Dihedral Angles in Pyrazine-2,5-dicarboxamide Derivatives

| Compound | Key Hydrogen Bonds | Other Interactions | Pyridine-Pyrazine Dihedral Angle | Resulting Structure |

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (I) | N—H⋯N, C—H⋯O | - | 89.17 (7)° researchgate.netnih.gov | Layers linked into a 3D network researchgate.netchempap.orgnih.gov |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (II) | N—H⋯N, C—H⋯O | - | 75.83 (8)° researchgate.netnih.gov | Layers linked into a 3D network researchgate.netchempap.orgnih.gov |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (III) | N—H⋯N, C—H⋯O | Offset π–π stacking nih.gov | 82.71 (6)° researchgate.netnih.gov | Corrugated sheets linked into a 3D network nih.govmasterorganicchemistry.com |

Decarboxylation Pathways of Pyrazine Carboxylic Acids

The decarboxylation of pyrazine carboxylic acids, the parent acids of esters like this compound, is a significant thermal decomposition pathway. This reaction involves the removal of one or more carboxyl groups (–COOH) with the release of carbon dioxide (CO₂). wikipedia.org While specific studies on the step-by-step mechanism for pyrazine-2,5-dicarboxylic acid are not extensively detailed in the provided literature, the pathway can be inferred from the behavior of closely related compounds, such as pyrazine-2,3-dicarboxylic acid and other aromatic carboxylic acids. researchgate.netresearchgate.net

Generally, the decarboxylation of aromatic carboxylic acids requires heating and can be facilitated by the electronic properties of the aromatic ring. wikipedia.org For pyrazine dicarboxylic acids, the process is observed to be exothermic. researchgate.net The ease of decarboxylation is often dependent on the stability of the intermediate formed after the loss of CO₂. wikipedia.org

A plausible mechanism, analogous to that proposed for other heteroaromatic carboxylic acids like picolinic acid, involves a concerted, cyclic transition state. masterorganicchemistry.comresearchgate.net In this proposed pathway for a pyrazine carboxylic acid:

The carboxylic acid group orients itself such that the hydroxyl proton can form an intramolecular hydrogen bond with one of the ring nitrogen atoms. This creates a stable, six-membered cyclic pre-reaction conformation.

Upon heating, a concerted electronic rearrangement occurs. The O–H bond breaks, with the hydrogen bonding to the ring nitrogen. Simultaneously, the C–C bond between the pyrazine ring and the carboxyl group cleaves, and the electrons from this bond shift to form a C=C bond within the ring, leading to the formation of an ylide intermediate and the release of a CO₂ molecule.

The resulting ylide is a transient species that rapidly rearranges to the final, more stable decarboxylated pyrazine product through proton transfer.

This type of mechanism, often referred to as a Hammick-type mechanism in related systems, avoids the formation of a highly unstable carbanion on the aromatic ring by creating a lower energy pathway through an ylide intermediate. researchgate.net The electron-withdrawing nature of the pyrazine ring nitrogens facilitates this process. The decarboxylation of pyrazine-2,3-dicarboxylic acid, for instance, proceeds exothermically to yield pyrazine monocarboxylic acid (pyrazinoic acid). researchgate.net A similar pathway is expected for the 2,5-isomer, first yielding pyrazinoic acid and, upon further heating, potentially leading to complete decarboxylation to pyrazine.

Structural Elucidation and Characterization of Dimethyl Pyrazine 2,5 Dicarboxylate and Its Complexes

Single Crystal X-ray Diffraction Analysis

While detailed single-crystal X-ray diffraction data for Dimethyl pyrazine-2,5-dicarboxylate itself is not extensively detailed in the provided research, comprehensive structural analyses have been performed on its closely related dicarboxamide derivatives, such as N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide. These studies offer significant insights into the conformational possibilities and intermolecular interactions driven by the pyrazine-2,5-dicarboxylate core.

Molecular Conformation and Dihedral Angles of Carboxylate Groups

The conformation of molecules containing pyrazine (B50134) or similar aromatic rings is significantly influenced by the orientation of substituent groups. In a series of pyrazine-2,5-dicarboxamide (B1316987) derivatives, the entire molecule is often generated by inversion symmetry, with the pyrazine ring located at the center. nih.govnih.gov This results in an extended conformation.

A critical geometric parameter is the dihedral angle between the plane of the central pyrazine ring and the substituent groups. In N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, the pyridine (B92270) rings are inclined to the pyrazine ring by a significant angle of 89.17 (7)°. nih.gov In related derivatives, this angle varies, for instance, to 75.83 (8)° and 82.71 (6)°. nih.gov These deviations from planarity are crucial for minimizing steric hindrance between atoms on the adjacent rings. For comparison, in the parent pyrazine-2,5-dicarboxylic acid, the carboxylate groups can exhibit vastly different dihedral angles with the pyrazine ring, with one being nearly coplanar (1.7(2)°) and the other almost perpendicular (89.3(2)°). preprints.org

| Compound | Substituent Groups | Dihedral Angle to Pyrazine Ring (°) | Reference |

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Pyridine Rings | 89.17 (7) | nih.gov |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Pyridine Rings | 75.83 (8) | nih.gov |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide | Pyridine Rings | 82.71 (6) | nih.gov |

| Pyrazine-2,5-dicarboxylic acid | Carboxylate Group 1 | 1.7 (2) | preprints.org |

| Pyrazine-2,5-dicarboxylic acid | Carboxylate Group 2 | 89.3 (2) | preprints.org |

Crystal Packing and Intermolecular Interactions

In the crystal structures of pyrazine-2,5-dicarboxamides, hydrogen bonds are a dominant force in assembling the molecular units. N—H···N hydrogen bonds are commonly observed, linking individual molecules into chains or sheets. nih.govchemicalbook.com For example, in the crystal of N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide, molecules are linked by these N—H···N bonds to form corrugated sheets. chemicalbook.com

These primary structures are further interconnected by weaker C—H···O hydrogen bonds, which link the chains or sheets into a robust three-dimensional supramolecular framework. chemicalbook.com In coordination polymers involving the pyrazine-2,5-dicarboxylate ligand, O—H···O hydrogen bonds between coordinated water molecules and carboxylate oxygen atoms also play a crucial role in consolidating the crystal packing. mdpi.com

In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyrazine and pyridine rings contribute significantly to the crystal stability of pyrazine-2,5-dicarboxamide derivatives. nih.gov For instance, within the hydrogen-bonded sheets of N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide, neighboring pyridine rings are linked by offset π–π interactions, characterized by an intercentroid distance of 3.739 (1) Å. chemicalbook.com Similar interactions are observed in related structures, with centroid-centroid distances ranging from approximately 3.47 Å to 3.71 Å. nih.gov

Polymorphism in Pyrazine-2,5-dicarboxamides

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been identified in pyrazine-2,5-dicarboxamides. N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide is known to crystallize in at least two different monoclinic polymorphs, one in the P2₁/c space group and another in the C2/c space group. nih.govchemicalbook.com The key difference between these polymorphs lies in their molecular conformation; in the C2/c form, the molecule is almost planar, whereas the P2₁/c form exhibits a more twisted conformation with a large dihedral angle between the pyrazine and pyridine rings. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide essential data for confirming the identity and electronic environment of this compound.

Infrared (IR) Spectroscopy The IR spectrum of this compound shows characteristic absorption bands that confirm its functional groups. A very strong band appears around 1720-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester groups. collectionscanada.gc.ca Another significant absorption is observed around 1575 cm⁻¹ due to the aromatic C=N stretching within the pyrazine ring. Other notable peaks include those for aromatic C-H stretching (around 3076 cm⁻¹) and the C-H stretching of the aliphatic methyl groups (around 2960 cm⁻¹). collectionscanada.gc.ca Strong bands corresponding to the O-Me groups are also present in the 1019-1278 cm⁻¹ region. collectionscanada.gc.ca

Mass Spectrometry Mass spectrometry confirms the molecular weight of the compound. Using electron ionization (EI), the molecular ion peak [M] for this compound is observed at a mass-to-charge ratio (m/z) of 196, corresponding to its molecular weight (196.16 g/mol ). preprints.orgcollectionscanada.gc.ca Tandem mass spectrometry techniques have also been employed to study the fragmentation and structure of gas-phase ions derived from the compound.

NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: In the proton NMR spectrum, the methoxy (B1213986) protons (-OCH₃) of the ester groups typically show a singlet at approximately 3.9 ppm. The protons on the pyrazine ring itself would also produce characteristic signals. For instance, in a related derivative, N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, the pyrazine proton signal appears as a singlet at 9.28 ppm (in DMSO-d₆). nih.gov

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbons of the ester groups at around 165 ppm.

| Spectroscopic Data for this compound and its Derivatives | |

| Technique | Characteristic Signal / Value |

| IR Spectroscopy | ~1720 cm⁻¹ (very strong, C=O stretch) |

| ~3076 cm⁻¹ (strong, Aromatic C-H stretch) | |

| ~2960 cm⁻¹ (medium, Aliphatic C-H stretch) | |

| 1019-1278 cm⁻¹ (strong, O-Me stretch) | |

| Mass Spectrometry (EI) | m/z: 196 [M] |

| ¹H NMR | ~3.9 ppm (singlet, -OCH₃ protons) |

| ¹³C NMR | ~165 ppm (carbonyl carbons) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational modes of its specific bonds.

Key vibrational frequencies for pyrazine carboxylic acids and their derivatives have been identified. For pyrazine-2,5-dicarboxylic acid, the parent compound, characteristic broad absorptions related to the carboxylic acid O-H group are observed. jst.go.jpcolab.ws In the ester, this compound, these bands are absent and replaced by strong absorptions typical of the ester functional groups.

The most prominent peaks in the IR spectrum of this compound and related compounds include the C=O stretching vibration of the ester group, which is typically strong and sharp. maastrichtuniversity.nl The C-O single bond stretching vibrations of the ester also produce significant bands. Additionally, vibrations corresponding to the aromatic pyrazine ring, including C-H and C=N stretching, appear in the fingerprint region of the spectrum. ias.ac.intandfonline.com

Table 1: Characteristic IR Absorption Bands for this compound Derivatives Note: This table is a representation based on data for closely related pyrazine dicarboxylate compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2954 | C-H Stretch | Methyl (CH₃) |

| ~1725 | C=O Stretch | Ester (Carbomethoxy) |

| ~1435 | C-H Bend | Methyl (CH₃) |

| ~1280-1132 | C-O Stretch | Ester (Carbomethoxy) |

| ~894 | C-H Out-of-plane Bend | Pyrazine Ring |

Data derived from studies on related pyrazine dimethyl esters. maastrichtuniversity.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Due to the molecule's symmetry, the NMR spectra for this compound are relatively simple.

In the ¹H NMR spectrum, two primary signals are expected. A singlet appears in the downfield region corresponding to the two equivalent protons on the pyrazine ring. Another singlet is observed for the six equivalent protons of the two methyl ester groups. maastrichtuniversity.nl

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. This includes peaks for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the methyl carbon of the ester group. maastrichtuniversity.nl

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives Note: Data is based on reported values for structurally similar compounds like 2,5-bis(2-carboxyethyl)-pyrazine dimethyl ester. maastrichtuniversity.nl

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~9.2 (Predicted) | s | Pyrazine-H (H3, H6) |

| ~3.9 (Predicted) | s | Methoxy-H (-OCH₃) |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 (Predicted) | Carbonyl Carbon (C=O) |

| ~148 (Predicted) | Pyrazine Carbon (C2, C5) |

| ~144 (Predicted) | Pyrazine Carbon (C3, C6) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ confirms the compound's molecular mass of 196.16 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would typically induce fragmentation of the ester groups. Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) resulting in an [M-31]⁺ ion, or the loss of a carbomethoxy radical (•COOCH₃) leading to an [M-59]⁺ ion. The pyrazine ring itself is relatively stable, but can also undergo characteristic ring cleavage under high energy conditions. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 197.05568 |

| [M+Na]⁺ | 219.03762 |

| [M-H]⁻ | 195.04112 |

| [M+NH₄]⁺ | 214.08222 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Pyrazine and its derivatives exhibit characteristic absorption bands in the ultraviolet region. nist.gov These absorptions are typically attributed to π→π* and n→π* electronic transitions.

The pyrazine ring contains both π-electrons from the double bonds and non-bonding (n) electrons on the nitrogen atoms. The π→π* transitions, which are generally high in intensity, occur from the delocalized π system of the aromatic ring. The n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, are typically lower in energy and intensity. researchgate.net For this compound, these transitions are influenced by the electron-withdrawing ester groups attached to the ring. Studies on similar pyrazine compounds show strong absorptions below 300 nm. researchgate.net

Computational Chemistry and Theoretical Studies

Theoretical calculations are invaluable for complementing experimental data, offering a deeper understanding of molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been effectively used to investigate the properties of pyrazine derivatives. kchem.org For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic structure.

Calculations can predict bond lengths and angles, which can be compared with data from X-ray crystallography. Furthermore, theoretical vibrational spectra can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. DFT also allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its behavior in electronic applications.

Conformational Analysis and Potential Energy Surfaces

The two methoxycarbonyl [-C(=O)OCH₃] groups in this compound are not rigidly fixed and can rotate around the C-C single bonds connecting them to the pyrazine ring. This rotational freedom gives rise to different conformers. maastrichtuniversity.nl

Computational methods can be used to perform a conformational analysis to identify the most stable arrangements of the ester groups relative to the pyrazine ring. The two ester groups can be oriented in a syn or anti fashion relative to each other. Theoretical calculations can map the potential energy surface (PES) associated with the rotation of these groups. The PES reveals the low-energy (stable) conformers as minima and the energy barriers (transition states) between them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Molecular Geometry Optimization

The three-dimensional arrangement of atoms in this compound is fundamental to its chemical behavior and interactions. The geometry of this molecule has been established through experimental techniques, with its crystal structure data available in the Cambridge Structural Database (CSD) under the deposition number 656105. nih.gov Theoretical studies, primarily using Density Functional Theory (DFT), complement these experimental findings by optimizing the molecular geometry to find the most stable conformation (the lowest energy state).

The optimization process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, the central pyrazine ring is aromatic and therefore largely planar. The two dimethyl carboxylate groups are substituted at the 2 and 5 positions of this ring. The orientation of these ester groups relative to the pyrazine ring is a key structural parameter.

Computational analyses of related pyrazine-2,5-dicarboxylate structures indicate that the core pyrazine dicarboxylate unit maintains a high degree of planarity. nih.gov The bond lengths and angles are consistent with the hybridization of the atoms involved. The C-N and C-C bonds within the pyrazine ring exhibit lengths that are intermediate between single and double bonds, which is characteristic of an aromatic system. The geometry around the carboxylate groups is also critical, with the carbonyl (C=O) and ester (O-CH₃) groups adopting specific orientations to minimize steric hindrance and maximize electronic stabilization.

| Parameter (Atom Pair) | Bond Length (Å) | Parameter (Atom Triplet) | Bond Angle (°) |

| C-N (ring) | ~1.33 | N-C-C (ring) | ~122 |

| C-C (ring) | ~1.40 | C-N-C (ring) | ~116 |

| C-C (ring-ester) | ~1.50 | C-C-C (ester) | ~115 |

| C=O | ~1.21 | O-C=O | ~125 |

| C-O (ester) | ~1.34 | C-O-C (ester) | ~117 |

Orbital Shape and Population Analysis

The electronic properties and reactivity of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals, often performed using Natural Bond Orbital (NBO) calculations within a DFT framework, provides a picture of electron distribution and the molecule's ability to donate or accept electrons. researchgate.net

In many pyrazine derivatives designed for electronic applications, the pyrazine core functions as an electron-accepting unit. rsc.orgrsc.org For this compound, the HOMO is generally distributed across the entire molecule, with significant contributions from the lone pairs of the nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate groups.

Table 2: Conceptual Analysis of Frontier Molecular Orbitals

| Molecular Orbital | Primary Localization | Description |

| LUMO | Pyrazine Ring (π* anti-bonding) | The lowest energy empty orbital, acting as the primary electron acceptor site during electronic transitions. |

| HOMO | Pyrazine Ring and Carboxylate Groups (π bonding and non-bonding) | The highest energy orbital containing electrons, representing the primary electron source for excitation. |

Charge Transfer Processes

Intramolecular Charge Transfer (ICT) is a fundamental process in many organic molecules where an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. rsc.orgnih.gov In pyrazine-based systems, the pyrazine unit often serves as the electron acceptor. rsc.org

For this compound, the electronic transition from the HOMO to the LUMO (a π → π* transition) can be characterized as an ICT event. Upon absorption of light energy, an electron is promoted from the HOMO, which has significant density on the ring and ester groups, to the LUMO, which is concentrated on the pyrazine ring. This redistribution of electron density creates an excited state with a different charge distribution compared to the ground state.

This charge transfer is a key element in designing molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where controlled charge transport and luminescence are essential. rsc.org The efficiency of this ICT process is heavily influenced by the molecular geometry and the energy levels of the frontier orbitals. Studies on related pyrazine derivatives show that modifying the molecular structure can tune the ICT characteristics, thereby altering the material's electronic and photophysical properties. rsc.orgnih.gov

Applications in Advanced Materials and Catalysis

Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of pyrazine-2,5-dicarboxylic acid (H₂PzDC), derived from the hydrolysis of dimethyl pyrazine-2,5-dicarboxylate, makes it an exceptional ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org These materials are formed by linking metal ions or clusters (nodes) with organic ligands (linkers) to create extended, often porous, networks. mdpi.comrsc.org

The design of functional materials using pyrazine (B50134) dicarboxylates involves selecting appropriate metal centers and reaction conditions, such as temperature and solvents, to guide the self-assembly process. nih.gov The pyrazine ring, with its two nitrogen atoms, and the two carboxylate groups can coordinate to metal ions in various modes, leading to a rich diversity of structural architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.netacs.orgelsevierpure.com

For instance, the reaction of pyrazine-2,3-dicarboxylic acid with cadmium(II) ions under hydrothermal conditions yielded a 3D coordination polymer, [Cd(pzdc)(bpy)]n, which features a zipper-like network. researchgate.net In another example, a new microporous Zirconium-MOF was synthesized using 2,5-pyrazinedicarboxylic acid, resulting in a novel 1D inorganic building unit composed of μ-OH bridged {Zr₆O₄(OH)₄} clusters. rsc.org The choice of ancillary ligands, like 2,2'-bipyridine (B1663995) (bpy), and the solvent can also significantly influence the final structure and its properties, such as gas adsorption capabilities. nih.govnih.gov

The structural versatility allows for the creation of materials with specific functionalities. The inherent porosity of many pyrazine-based MOFs makes them suitable for applications in gas storage and separation. nih.gov Furthermore, the combination of different metal ions, such as cobalt and nickel, with pyrazine and terephthalate (B1205515) linkers has been used to create MOFs with a high capacity for adsorbing chromium ions from water. mdpi.com

Table 1: Examples of Coordination Polymers and MOFs from Pyrazine Dicarboxylates

| Compound/Framework | Metal Ion(s) | Ligand(s) | Dimensionality | Key Feature/Application |

| [Cd(pzdc)(bpy)]n | Cadmium(II) | Pyrazine-2,3-dicarboxylic acid, 2,2'-bipyridine | 3D | Zipper-like supramolecular network. researchgate.net |

| Zr-MOF | Zirconium(IV) | Pyrazine-2,5-dicarboxylic acid | 3D | Unique 1D inorganic building unit, microporous. rsc.org |

| [Co₃(btdc)₃(pz)(dmf)₂] | Cobalt(II) | 2,2′-bithiophen-5,5′-dicarboxylate, Pyrazine | 3D | Porous framework with gas adsorption properties. nih.gov |

| Pb₂(Hpzdc)₂(H₂O)₂ | Lead(II) | Pyrazine-2,3-dicarboxylic acid | 1D | Undergoes structural transformation and cation exchange. acs.orgelsevierpure.com |

| Co/Ni-MOF | Cobalt(II), Nickel(II) | Terephthalate, Pyrazine | 3D | High adsorption capacity for Cr(VI) ions. mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

The well-defined structures of metal complexes and MOFs derived from pyrazine dicarboxylates provide a unique platform for catalysis. The ordered arrangement of metal nodes and organic linkers creates accessible and uniform active sites, which can enhance catalytic activity and selectivity. researchgate.net

Pyrazine-containing frameworks are being explored for enantioselective catalysis, a critical process in the synthesis of chiral pharmaceuticals and fine chemicals. A recent study demonstrated a highly enantioselective copper-catalyzed dearomatization of pyrazine itself, leading to chiral C-substituted piperazines with high enantiomeric excess (up to 99% ee). acs.org While this example uses pyrazine as the substrate rather than the ligand, it highlights the potential of pyrazine chemistry in asymmetric transformations. The development of chiral MOFs using pyrazine dicarboxylate ligands is a promising avenue for creating solid-state enantioselective catalysts.

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction. While specific examples detailing the use of this compound-derived MOFs for Henry reaction catalysis are not prevalent in the provided search results, the general principle of using MOFs as catalysts for this reaction is well-established. The basic sites within the MOF structure, which can be introduced through the ligand or by functionalization, are key to catalyzing this reaction. The tunable porosity and active sites of pyrazine-based MOFs make them strong candidates for this application.

Similar to the Henry reaction, the cyanosilylation of aldehydes is another important carbon-carbon bond-forming reaction that can be catalyzed by MOFs. The Lewis acidic metal sites within the framework can activate the carbonyl group, facilitating the nucleophilic attack of the cyanide source. The potential to precisely control the environment around the metal centers in pyrazine-dicarboxylate MOFs could lead to highly efficient and selective catalysts for cyanosilylation.

Catalytic Applications of Pyrazine-Derived Metal Complexes and MOFs

Ligands in Transition Metal Chemistry

The dianionic form of the parent acid, pyrazine-2,5-dicarboxylate (pzdc), is a particularly effective ligand in coordination chemistry. It can coordinate with metal ions through its two nitrogen atoms and the oxygen atoms of its two carboxylate groups. This multi-dentate character allows it to act as a bridge between metal centers, facilitating the construction of extended coordination polymers.

A notable example is the formation of a novel three-dimensional metal-organic polymer with manganese(II). researchgate.net In this structure, the pyrazine-2,5-dicarboxylate ligand is hexadentate, bridging four different manganese(II) atoms to create a robust 3D network. researchgate.net The magnetic properties of such materials are of significant interest, with the manganese(II) polymer exhibiting weak antiferromagnetic couplings between the metal centers. researchgate.net

Similarly, derivatives such as Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) have been used to synthesize new copper(II) and silver(I) complexes. rsc.orgrsc.org In these complexes, the ligand coordinates to the metal ion in a bidentate fashion through its pyridine (B92270) and pyrazine nitrogen atoms. rsc.org In one polymeric silver(I) complex, the pyrazine ring of the ligand additionally acts as a bridge between two silver ions, demonstrating the versatility of the pyrazine core in forming complex architectures. rsc.org

Table 1: Examples of Pyrazine Dicarboxylate-Based Ligands in Transition Metal Complexes

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure |

|---|---|---|---|

| Pyrazine-2,5-dicarboxylate (pzdc) | Manganese(II) | Hexadentate, bridging 4 metal ions | 3D metal-organic polymer researchgate.net |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) | Copper(II), Silver(I) | Bidentate (chelating via N atoms) | Mononuclear and polynuclear complexes rsc.org |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) | Silver(I) | Bidentate and bridging | Polynuclear complex rsc.org |

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound and its derivatives are excellent candidates for crystal engineering due to their rigid structure and ability to form predictable intermolecular bonds, particularly hydrogen bonds.

The synthesis of various pyrazine-2,5-dicarboxamides from this compound provides a clear example of its application in this field. nih.gov The resulting amide products self-assemble into intricate three-dimensional supramolecular structures governed by specific intermolecular forces. nih.govresearchgate.net Even simpler related molecules, like 2,5-dimethylpyrazine (B89654), can function as ligands that connect metal-based chains to form two-dimensional layers, which are further linked by C-H···π interactions to build a 3D supramolecular architecture. nih.gov

Hydrogen bonding is a primary tool in designing and controlling the formation of co-crystals. The amides derived from this compound demonstrate this principle effectively. In the crystal structure of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, molecules are linked by N—H···N hydrogen bonds to create layers. nih.govresearchgate.net These layers are then interconnected by C—H···O hydrogen bonds, resulting in a stable, three-dimensional supramolecular structure. nih.govresearchgate.net This directed assembly showcases how specific hydrogen bonds can be used to engineer complex crystalline solids from molecular precursors. nih.gov

Supramolecular synthons are robust and predictable non-covalent interactions that act as the "glue" in crystal engineering. In the structures formed by pyrazine-2,5-dicarboxamides, the recurring N—H···N and C—H···O interactions serve as reliable synthons. nih.gov For instance, the interaction between the amide N-H group and a nitrogen atom on the pyridine ring of an adjacent molecule is a recurring motif that directs the formation of molecular layers. nih.govresearchgate.net The weaker C—H···O bonds then provide the connections between these layers. nih.gov The predictability of these synthons allows chemists to design new materials with desired structural properties.

Table 2: Hydrogen Bonding in Supramolecular Structures Derived from this compound

| Derivative | Hydrogen Bond Type(s) | Resulting Assembly |

|---|---|---|

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | N—H···N, C—H···O | Layers linked into a 3D structure nih.govresearchgate.net |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | N—H···N, C—H···O | Layers linked into a 3D structure nih.govresearchgate.net |

Intermediate in Synthesis of Biologically Active Agents

This compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. Its ester functional groups are readily converted to other functionalities, such as amides, allowing for the construction of elaborate molecular scaffolds.

A clear example is its use in the preparation of N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide and related compounds. nih.gov This is achieved by refluxing the dimethyl ester with an appropriate amine, such as 2-(aminomethyl)pyridine. nih.gov The resulting dicarboxamide products are designed as ligands for transition metals, and such metal complexes are an active area of research for developing new therapeutic and antimicrobial agents. rsc.orgnih.gov For instance, silver(I) complexes with similar pyrazine-based ligands have demonstrated good antibacterial and antifungal properties. rsc.org

Biological and Biomedical Research Applications

Role as a Reactant in the Synthesis of Biologically Active Agents

Dimethyl pyrazine-2,5-dicarboxylate serves as a crucial starting material or intermediate in the synthesis of complex molecules with therapeutic potential. Its dicarboxylate functional groups provide versatile handles for chemical modification, allowing for the construction of targeted agents.

The ubiquitin-proteasome pathway is a critical regulator of cellular protein homeostasis, and its inhibition has become a cornerstone of treatment for the hematological malignancy known as multiple myeloma. cambridgenetwork.co.ukwikipedia.org Proteasome inhibitors (PIs) like Bortezomib and Carfilzomib are approved for treating this cancer, but challenges such as toxicity and drug resistance persist. acs.orgresearchgate.net

In the quest for more effective and targeted therapies, researchers have developed proteasome inhibitor-bisphosphonate conjugates designed to deliver the active drug selectively to bone tissue, a primary site of myeloma growth. acs.orgdiva-portal.org In the synthesis of one such bone-targeted conjugate, PS-341-BP-1, a key step involves the conversion of 2,5-dimethylpyrazine (B89654) to pyrazine-2,5-dicarboxylic acid. acs.org This dicarboxylic acid is then elaborated through a multi-step process to become part of the final conjugate, which combines the proteasome-inhibiting activity of a boronate warhead with the bone-targeting properties of a bisphosphonate group. acs.org These synthesized conjugates have demonstrated potent inhibition of cell viability and proliferation in myeloma cell lines. acs.org

Chiral bis(oxazoline) (BOX) and their pyridine-containing (PyBOX) analogues are highly effective ligands in asymmetric catalysis, a field focused on creating specific stereoisomers of chiral molecules. nih.govnih.gov These ligands coordinate with metal centers to form catalysts that can direct chemical reactions to produce a desired enantiomer, which is crucial in drug development as different enantiomers can have vastly different biological activities.

Building on this framework, researchers have developed pyrazino-oxazoline ligands for use in the Heck–Matsuda arylation to achieve the enantioselective synthesis of (R)-Verapamil, a calcium channel blocker used to treat high blood pressure. rsc.org The synthesis of these pyrazinyl bis(oxazoline) ligands typically starts from a pyrazine-2,6-dicarboxylic acid or a corresponding dinitrile, which can be derived from this compound. nih.govrsc.org The dicarboxylate is converted into the bis(oxazoline) structure by reacting it with chiral amino alcohols. nih.gov The resulting pyrazine-based ligand creates a specific chiral environment around a metal catalyst, enabling high regioselectivity and enantioselectivity in the synthesis of drug precursors. rsc.org

Investigation of Antimicrobial Activities of Related Pyrazine (B50134) Derivatives

Pyrazine derivatives have been widely investigated for their potential as antimicrobial agents against a variety of pathogens.

Several studies have highlighted the antibacterial efficacy of 2,5-dimethylpyrazine. It has shown significant growth inhibition against the soil-borne plant pathogen Ralstonia solanacearum. rsc.org Furthermore, 2,5-dimethylpyrazine demonstrated a notable bactericidal effect against E. coli, with its efficacy increasing with higher concentrations and longer incubation times. rsc.org Other pyrazine derivatives have also been tested, with compounds like 2-isobutyl-3-methylpyrazine (B76351) showing bactericidal effects on higher concentrations of E. coli strains. rsc.org

Broader research into pyrazine-based compounds has yielded numerous derivatives with antimicrobial properties. For instance, a series of pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized and showed potent activity against Gram-positive bacteria like S. aureus and B. subtilis, and some activity against Gram-negative bacteria such as E. coli and Salmonella typhi. rsc.org Similarly, novel triazolo[4,3-a]pyrazine derivatives have been synthesized, with some compounds exhibiting antibacterial activity against both S. aureus and E. coli comparable to the antibiotic ampicillin. The antimicrobial potential of pyrazines is often attributed to the presence of the pyrazine ring itself, sometimes enhanced by specific functional groups. nih.gov

| Pyrazine Derivative | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | Growth inhibition (79.87% at 672 µg/mL) | rsc.org |

| 2,5-Dimethylpyrazine | E. coli | Bactericidal effect at 1.2% concentration | rsc.org |

| Pyrazine-2-carbohydrazides | S. aureus, B. subtilis | Potent antibacterial activity | rsc.org |

| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus, E. coli | Superior antibacterial activity (MICs: 32 µg/mL and 16 µg/mL, respectively) | |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans | Highest antimicrobial activity among tested compounds | nih.gov |

Potential Anticancer Activities of Related Pyrazine Derivatives (e.g., 2,5-Dimethylpyrazine)

The anticancer potential of pyrazine derivatives is an active area of research, extending from the proteasome inhibitors mentioned previously to other novel compounds. Pyrazine-containing structures are explored for their ability to inhibit cancer cell growth through various mechanisms. nih.gov

For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) has been described as a potent inhibitor of mammalian dihydrofolate reductase. This compound demonstrated significant activity against Walker 256 carcinosarcoma in rats, highlighting the potential of pyrimidine (B1678525) structures fused with other rings in developing antineoplastic agents. While not a direct derivative of this compound, it showcases the utility of related heterocyclic systems in cancer research.

Antituberculosis Agent Development (via Pyrazinamide-related compounds)

One of the most significant contributions of pyrazine chemistry to medicine is the development of Pyrazinamide (B1679903) (PZA). PZA is a cornerstone first-line drug for the treatment of tuberculosis (TB), valued for its unique ability to kill dormant or non-replicating mycobacteria within the acidic environment of granulomas. nih.gov

Pyrazinamide is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), by an enzyme within Mycobacterium tuberculosis. nih.gov The accumulation of POA inside the bacterium is thought to disrupt membrane potential, interfere with energy production, and inhibit vital processes like fatty acid synthesis and trans-translation, ultimately leading to cell death. The development of resistance to PZA is often linked to mutations in the bacterial enzyme responsible for its activation. Research continues to explore PZA conjugates and analogues to overcome resistance and better understand its complex mechanism of action.

Impact on Reproductive Systems (related to 2,5-dimethylpyrazine research)

Research into 2,5-dimethylpyrazine, a volatile organic compound found in various natural sources, has also extended to its effects on mammalian reproductive systems, primarily using rodent models.

In female rats, administration of 2,5-dimethylpyrazine was found to significantly decrease uterus weight without affecting ovary weight or serum estradiol (B170435) levels. The compound appeared to have a direct inhibitory action on the uterus, as it inhibited the expected increase in uterine weight following estradiol injection in ovariectomized rats and decreased the uptake of estradiol into the uterus. Further studies in female mice exposed to 2,5-dimethylpyrazine showed a decrease in the number of females that delivered litters compared to control groups.

In male rats, 2,5-dimethylpyrazine administration led to a significant decrease in the weight of the prostate and seminal vesicles, as well as a reduction in plasma testosterone (B1683101) levels. The compound was also found to decrease acid phosphatase activity in the prostate and fructose (B13574) content in the seminal vesicles. Research in male mice has also shown that exposure to 2,5-dimethylpyrazine can induce sperm-head abnormalities, suggesting it may cause disturbances in germ cell differentiation.

| Sex | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Female | Rat | Decreased uterus weight; inhibited estradiol uptake by the uterus | |

| Female | Mouse | Reduced pregnancy rates (fewer females delivered litters) | |

| Male | Rat | Decreased weight of prostate and seminal vesicles; reduced plasma testosterone | |

| Male | Mouse | Induction of sperm-head abnormalities |

Q & A

Q. Q1. What are the standard synthetic protocols for dimethyl pyrazine-2,5-dicarboxylate?